molecular formula C7H11BrCl2N2O B6599835 2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride CAS No. 1451186-51-8

2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride

Cat. No.: B6599835
CAS No.: 1451186-51-8
M. Wt: 289.98 g/mol
InChI Key: MLLAQVKSSLXFHB-UHFFFAOYSA-N
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Description

2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H11BrCl2N2O and a molecular weight of 289.9850 . This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

2-(6-bromopyridin-3-yl)oxyethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O.2ClH/c8-7-2-1-6(5-10-7)11-4-3-9;;/h1-2,5H,3-4,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLAQVKSSLXFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCCN)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride typically involves the reaction of 6-bromopyridin-3-ol with 2-chloroethanamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and purification systems to achieve high yields and purity .

Chemical Reactions Analysis

2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar compounds to 2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride include:

    1-(6-bromopyridin-2-yl)ethan-1-one: This compound has a similar bromopyridine structure but differs in its functional groups.

    2-chloro-1-(6-methylpyridin-3-yl)ethan-1-one hydrochloride: Another related compound with a chloro substituent instead of bromo.

    2-bromo-1-(7-methoxybenzofuran-2-yl)ethan-1-one: This compound features a benzofuran ring instead of a pyridine ring.

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

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